3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
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Description
“3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” is a chemical compound with the formula C18H15N3O2S and a molecular weight of 337.4 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of “3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectra of similar compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Scientific Research Applications
Material Science: Organic Semiconductors
In material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could be investigated for its electrical properties and potential use in electronic devices .
properties
IUPAC Name |
3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(14-4-2-1-3-5-14)21-15-8-11-24-16(15)18(23)20-12-13-6-9-19-10-7-13/h1-11H,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMJTKXXUCCRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
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